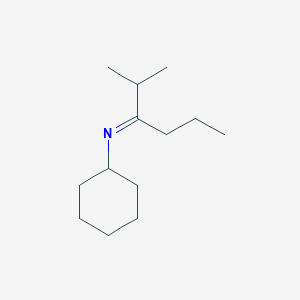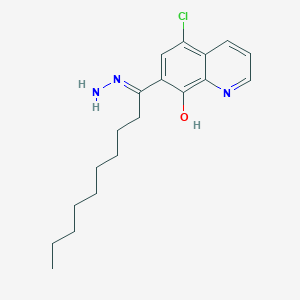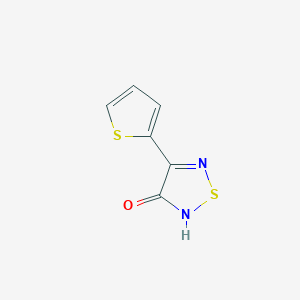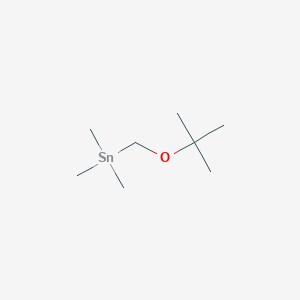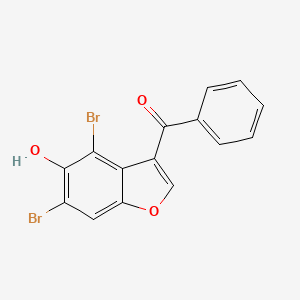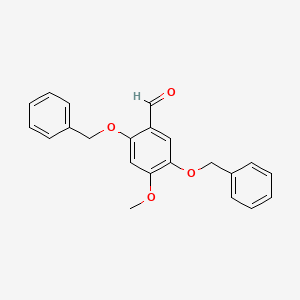![molecular formula C9H16O2Si B14389875 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol CAS No. 89861-15-4](/img/structure/B14389875.png)
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol is an organic compound characterized by the presence of a furan ring substituted with a trimethylsilyl group and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed addition of organoboronic acids to carbonyl compounds, which can be conducted in the presence of water . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions, utilizing organoboronic acids and carbonyl compounds. The process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring can be reduced under specific conditions to yield dihydrofuran derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide are used for substitution reactions.
Major Products:
Oxidation: Formation of furan-3-carboxaldehyde derivatives.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of various silyl ether derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The trimethylsilyl group imparts stability and enhances the compound’s reactivity, facilitating its participation in various chemical reactions. The furan ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
1-(5-(Trimethylsilyl)furan-2-yl)ethan-1-ol: Shares a similar structure but differs in the position of the trimethylsilyl group.
2-(5-(Trimethylsilyl)furan-3-yl)ethan-1-ol: Another closely related compound with slight variations in the furan ring substitution.
Uniqueness: 2-[2-(Trimethylsilyl)furan-3-yl]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both the trimethylsilyl group and the ethan-1-ol moiety allows for versatile chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
89861-15-4 |
|---|---|
Molekularformel |
C9H16O2Si |
Molekulargewicht |
184.31 g/mol |
IUPAC-Name |
2-(2-trimethylsilylfuran-3-yl)ethanol |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)9-8(4-6-10)5-7-11-9/h5,7,10H,4,6H2,1-3H3 |
InChI-Schlüssel |
ARFRQPNYUFXFGF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(C=CO1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


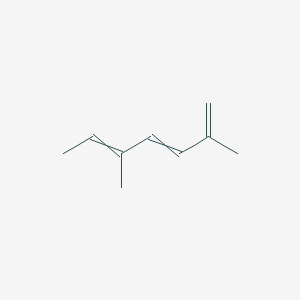
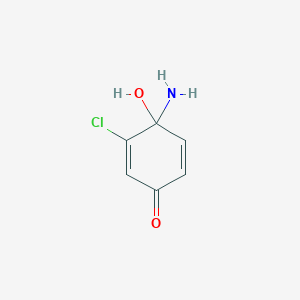
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
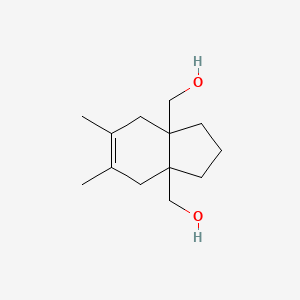
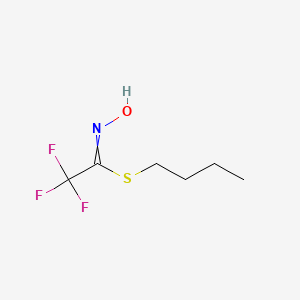
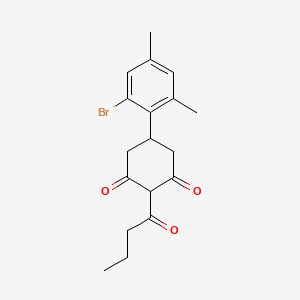
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
